7-Fluoroquinoline-3-sulfonylfluoride
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Overview
Description
7-Fluoroquinoline-3-sulfonylfluoride is a compound that belongs to the class of fluorinated quinolines. These compounds are known for their significant biological activities and applications in various fields, including medicinal chemistry and materials science. The incorporation of fluorine atoms into the quinoline structure enhances the compound’s stability, reactivity, and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoroquinoline-3-sulfonylfluoride can be achieved through various methods. One common approach involves the direct fluorosulfonylation of quinoline derivatives using fluorosulfonyl radicals. This method is efficient and provides high yields under mild reaction conditions . Another method involves the conversion of sulfonates or sulfonic acids to sulfonyl fluorides using readily available reagents in a one-pot synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of phase transfer catalysts and advanced fluorination techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Fluoroquinoline-3-sulfonylfluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cycloaddition Reactions: These reactions involve the formation of cyclic structures through the addition of multiple reactants.
Common Reagents and Conditions
Common reagents used in these reactions include fluorinating agents, oxidizing agents, and nucleophiles. Reaction conditions often involve mild temperatures and the use of solvents such as acetonitrile or dichloromethane .
Major Products Formed
The major products formed from these reactions include various fluorinated quinoline derivatives, which exhibit enhanced biological activities and unique chemical properties .
Scientific Research Applications
7-Fluoroquinoline-3-sulfonylfluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Fluoroquinoline-3-sulfonylfluoride involves its interaction with biological targets such as enzymes and proteins. The compound forms covalent bonds with specific amino acid residues, leading to the inhibition of enzyme activity and disruption of cellular processes . This mechanism is similar to that of other fluoroquinolines, which target bacterial DNA gyrase and topoisomerase IV, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: These compounds share a similar quinoline structure and exhibit broad-spectrum antibacterial activity.
Sulfonyl Fluorides: These compounds contain the sulfonyl fluoride group and are used in various chemical and biological applications.
Uniqueness
7-Fluoroquinoline-3-sulfonylfluoride is unique due to the combination of the quinoline and sulfonyl fluoride moieties, which confer enhanced stability, reactivity, and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H5F2NO2S |
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Molecular Weight |
229.21 g/mol |
IUPAC Name |
7-fluoroquinoline-3-sulfonyl fluoride |
InChI |
InChI=1S/C9H5F2NO2S/c10-7-2-1-6-3-8(15(11,13)14)5-12-9(6)4-7/h1-5H |
InChI Key |
RVGQPWBJSQLFSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)S(=O)(=O)F)F |
Origin of Product |
United States |
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